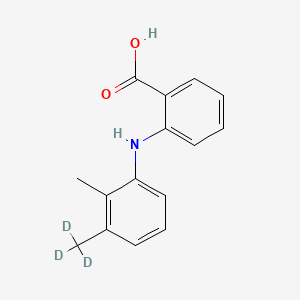
Vancomycin, 56-demethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vancomycin, 56-demethyl- is a derivative of vancomycin, a glycopeptide antibiotic used to treat severe bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Vancomycin was first isolated from a soil sample in Borneo and has been a critical antibiotic in clinical settings due to its effectiveness against Gram-positive bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of vancomycin, 56-demethyl- involves the selective demethylation of vancomycin. This process typically requires the use of specific demethylating agents under controlled conditions to ensure the selective removal of the methyl group without affecting other functional groups in the molecule .
Industrial Production Methods: Industrial production of vancomycin, 56-demethyl- follows a similar approach to the synthesis of vancomycin, with additional steps to achieve the selective demethylation. The process involves fermentation using Streptomyces orientalis, followed by purification and chemical modification to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: Vancomycin, 56-demethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the carbonyl groups in the structure.
Substitution: This reaction can occur at specific positions in the molecule, such as the aromatic rings
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Vancomycin, 56-demethyl- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of demethylation on the activity and stability of glycopeptide antibiotics.
Biology: It is used to investigate the mechanisms of antibiotic resistance and the role of methyl groups in bacterial cell wall synthesis.
Medicine: It is explored as a potential therapeutic agent with modified activity profiles compared to vancomycin.
Industry: It is used in the development of new antibiotics and as a reference compound in analytical methods
Mecanismo De Acción
The mechanism of action of vancomycin, 56-demethyl- is similar to that of vancomycin. It inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursor units. This prevents the incorporation of these units into the peptidoglycan matrix, weakening the bacterial cell wall and leading to cell lysis and death .
Comparación Con Compuestos Similares
Vancomycin: The parent compound with a methyl group at the 56th position.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A semi-synthetic glycopeptide antibiotic with a longer half-life.
Oritavancin: A glycopeptide antibiotic with enhanced activity against certain resistant strains .
Uniqueness: Vancomycin, 56-demethyl- is unique due to its selective demethylation, which can alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially enhance its activity against certain bacterial strains and reduce toxicity .
Propiedades
Fórmula molecular |
C65H73Cl2N9O24 |
|---|---|
Peso molecular |
1435.2 g/mol |
Nombre IUPAC |
48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[(2-amino-4-methylpentanoyl)amino]-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C65H73Cl2N9O24/c1-22(2)11-33(68)57(87)75-48-50(82)25-6-9-37(31(66)13-25)96-39-15-27-16-40(54(39)100-64-55(53(85)52(84)41(21-77)98-64)99-43-20-65(4,70)56(86)23(3)95-43)97-38-10-7-26(14-32(38)67)51(83)49-62(92)74-47(63(93)94)30-17-28(78)18-36(80)44(30)29-12-24(5-8-35(29)79)45(59(89)76-49)73-60(90)46(27)72-58(88)34(19-42(69)81)71-61(48)91/h5-10,12-18,22-23,33-34,41,43,45-53,55-56,64,77-80,82-86H,11,19-21,68,70H2,1-4H3,(H2,69,81)(H,71,91)(H,72,88)(H,73,90)(H,74,92)(H,75,87)(H,76,89)(H,93,94) |
Clave InChI |
NUAQIRUAZSJTAI-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)N)O)Cl)CO)O)O)(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


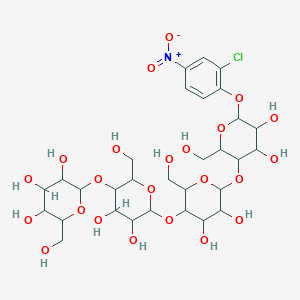
![1-[(1R)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12310216.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-](/img/structure/B12310220.png)
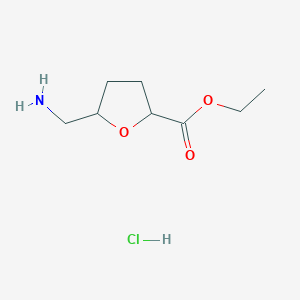
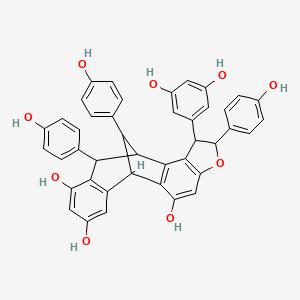
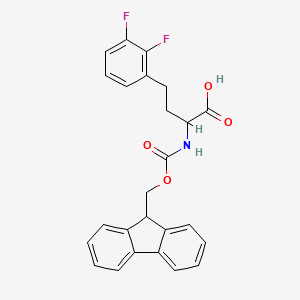
![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)
![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)
![(4,9-Dimethyl-13-methylidene-5-oxo-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-2-yl) acetate](/img/structure/B12310260.png)
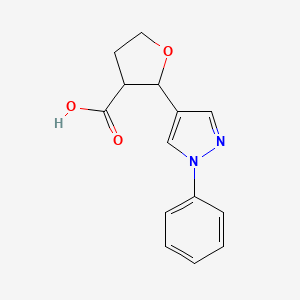
![{1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}methanol](/img/structure/B12310269.png)


